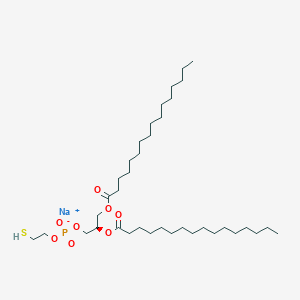

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate

Übersicht

Beschreibung

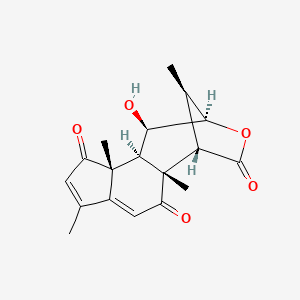

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate, or SBE-P, is a synthetic compound composed of a phosphate group and a sulfanyl group attached to a hexadecanoyloxypropyl chain. It is a surfactant, a type of molecule that is used to reduce the surface tension of aqueous solutions. SBE-P has a variety of applications in scientific research, and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Liposome Formation and Drug Delivery

Ptd Thioethanol: is instrumental in the formation of liposomes, which are spherical vesicles consisting of lipid bilayers . These structures are highly valuable in drug delivery systems due to their ability to encapsulate therapeutic agents and protect them from degradation while in the bloodstream. The thiol-anchors present in 16:0 Ptd Thioethanol assist in stabilizing the liposome structure, making it an essential component for creating effective drug delivery vehicles.

Supported Lipid Bilayers (SLBs)

This compound is also used in the preparation of Supported Lipid Bilayers (SLBs) . SLBs are model membrane systems that mimic cell membranes and are used for studying membrane dynamics, protein-membrane interactions, and the effects of various substances on membrane properties. The thiol-modified headgroups of 16:0 Ptd Thioethanol provide a stable anchor for the lipid bilayers, facilitating the formation of SLBs for research purposes.

Membrane Protein Reconstitution

In the field of biochemistry, 16:0 Ptd Thioethanol plays a crucial role in the reconstitution of membrane proteins into artificial membranes . This process is vital for understanding the function of membrane proteins in a controlled environment. The compound’s ability to form stable lipid bilayers allows for the integration of proteins into the membranes, providing a platform for studying their structure and function.

Signal Transduction Studies

The thiol groups in 16:0 Ptd Thioethanol can be used to investigate signal transduction pathways involving lipid rafts and membrane-bound enzymes . By incorporating this compound into lipid bilayers, researchers can study how signaling molecules interact with the membrane and affect cellular processes.

Nanotechnology and Sensor Development

In nanotechnology, 16:0 Ptd Thioethanol is utilized to construct nanoscale lipid structures that can serve as biosensors . These sensors can detect the presence of specific molecules, making them useful in medical diagnostics and environmental monitoring.

Pharmacological Research

Lastly, 16:0 Ptd Thioethanol is a valuable tool in pharmacological research for the development of new therapeutic agents . Its role in liposome formation and SLBs is particularly important for screening drug candidates and understanding their interactions with biological membranes.

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKETWRINAWSUQU-RUQJKXHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677165 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |

CAS RN |

474923-39-2 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)

![tert-Butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B1502567.png)

![6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B1502568.png)

![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1502571.png)

![2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1502573.png)